molecular formula C10H7BrN2O4 B1414425 Ethyl 5-bromo-4-cyano-2-nitrobenzoate CAS No. 1805573-38-9

Ethyl 5-bromo-4-cyano-2-nitrobenzoate

Cat. No. B1414425
M. Wt: 299.08 g/mol
InChI Key: KSJIHULLTLUWTM-UHFFFAOYSA-N
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Description

It belongs to the class of benzoic acid derivatives and serves as a starting material for the synthesis of various other compounds .

Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-4-cyano-2-nitrobenzoate consists of a benzene ring with substituents. The bromine atom (Br) is attached at position 5, the cyano group (CN) at position 4, and the nitro group (NO2) at position 2. The ethyl ester group (C2H5) is linked to the carboxylic acid moiety. The arrangement of these functional groups significantly influences its reactivity and properties .


Chemical Reactions Analysis

  • Cyanide Addition : The cyano group can react with nucleophiles or undergo hydrolysis .

Physical And Chemical Properties Analysis

Safety And Hazards

Handle with care due to its potential toxicity and reactivity .

properties

IUPAC Name

ethyl 5-bromo-4-cyano-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-4-8(11)6(5-12)3-9(7)13(15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJIHULLTLUWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-4-cyano-2-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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